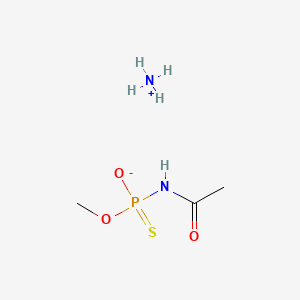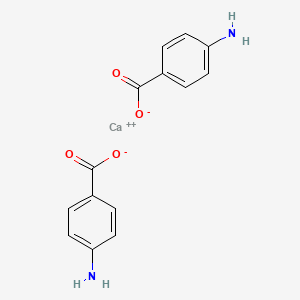
2,6-Anthracenedisulfonic acid, 9,10-dihydro-1,5-dihydroxy-4,8-dinitro-9,10-dioxo-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Anthracenedisulfonic acid, 9,10-dihydro-1,5-dihydroxy-4,8-dinitro-9,10-dioxo-, disodium salt is a complex organic compound with the molecular formula C14H6Na2O8S2. This compound is characterized by its anthraquinone core structure, which is substituted with hydroxyl, nitro, and sulfonic acid groups. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step chemical reaction starting from anthraquinone. The process involves nitration, sulfonation, and hydroxylation reactions under controlled conditions. The nitration step typically uses concentrated nitric acid, while sulfonation is achieved using sulfuric acid
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous process involving large-scale reactors. The reaction conditions are optimized to ensure high yield and purity. The process also includes purification steps to remove any impurities and by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of anthraquinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to different derivatives.
Substitution: Substitution reactions can occur at the hydroxyl and sulfonic acid groups, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like tin and hydrochloric acid or iron and hydrochloric acid are used.
Substitution: Various reagents such as alkyl halides and amines are used for substitution reactions.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
This compound is widely used in scientific research due to its unique properties. It is employed in:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: In studies involving cellular processes and enzyme activities.
Medicine: In the development of pharmaceuticals and diagnostic agents.
Industry: In the production of dyes, pigments, and other chemical products.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. It can interact with enzymes and other biomolecules, influencing cellular processes. The exact mechanism depends on the specific application and the derivatives formed.
Comparison with Similar Compounds
Anthraquinone-2-sulfonic acid disodium salt
Anthraquinone-1,5-disulfonic acid disodium salt
Anthraquinone-2,7-disulfonic acid disodium salt
Uniqueness: 2,6-Anthracenedisulfonic acid, 9,10-dihydro-1,5-dihydroxy-4,8-dinitro-9,10-dioxo-, disodium salt is unique due to its specific substitution pattern and the presence of both hydroxyl and nitro groups, which influence its reactivity and applications.
Properties
CAS No. |
6337-26-4 |
|---|---|
Molecular Formula |
C14H4N2Na2O14S2 |
Molecular Weight |
534.3 g/mol |
IUPAC Name |
disodium;1,5-dihydroxy-4,8-dinitro-9,10-dioxoanthracene-2,6-disulfonate |
InChI |
InChI=1S/C14H6N2O14S2.2Na/c17-11-5(31(25,26)27)1-3(15(21)22)7-9(11)14(20)8-4(16(23)24)2-6(32(28,29)30)12(18)10(8)13(7)19;;/h1-2,17-18H,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 |
InChI Key |
LXCKMUGIXYIYJS-UHFFFAOYSA-L |
Canonical SMILES |
C1=C(C2=C(C(=C1S(=O)(=O)[O-])O)C(=O)C3=C(C2=O)C(=C(C=C3[N+](=O)[O-])S(=O)(=O)[O-])O)[N+](=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide](/img/structure/B15345929.png)




![1,3,3-Trimethyl-2-[2-(2-methylindol-1-yl)ethenyl]indol-1-ium](/img/structure/B15345950.png)


